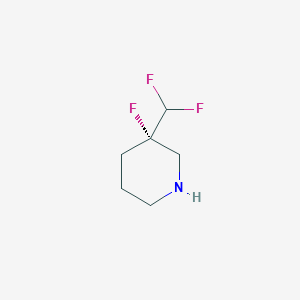

(S)-3-(Difluoromethyl)-3-fluoropiperidine

Description

Significance of Fluorine in Contemporary Organic and Medicinal Chemistry

The element fluorine holds a unique and powerful position in modern organic and medicinal chemistry. nih.govtandfonline.com Despite its status as the most electronegative element, its atomic size is comparable to that of a hydrogen atom, allowing it to be incorporated into organic molecules without significant steric alteration. tandfonline.com This substitution can have profound effects on a molecule's pharmacological profile. tandfonline.com

The introduction of fluorine into a potential drug candidate can significantly enhance its metabolic stability. acs.orgbohrium.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can prolong the drug's duration of action in the body. bohrium.comnumberanalytics.com Furthermore, fluorine can modulate key physicochemical properties such as lipophilicity, basicity (pKa), and binding affinity to target proteins. bohrium.comchim.itrsc.org For instance, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, which can improve a drug's bioavailability and its ability to permeate cell membranes. tandfonline.comnih.gov Fluorine's ability to form favorable interactions with protein targets can also lead to enhanced potency and selectivity. acs.orgnumberanalytics.com The routine and strategic incorporation of fluorine atoms into drug candidates underscores its bright future in drug discovery and development. nih.gov

Overview of Fluorinated Heterocycles as Key Chemical Motifs

Heterocyclic compounds, particularly those containing nitrogen (N-heterocycles), are fundamental building blocks in pharmaceutical science. tandfonline.com Analyses of drugs approved by the U.S. Food and Drug Administration (FDA) have shown that more than two-thirds contain at least one N-heterocycle. chim.it Among these, the piperidine (B6355638) ring is the most prevalent scaffold found in pharmaceuticals. chim.itnih.gov

The fusion of heterocyclic chemistry with fluorine chemistry has given rise to fluorinated heterocycles, a critical class of scaffolds in modern drug development. rsc.orgtandfonline.com This combination leverages the structural and functional diversity of heterocycles with the unique property-enhancing effects of fluorine. rsc.orgnih.gov The introduction of fluorine can tune the electronic properties of the heterocyclic ring, creating strong local dipole moments that influence interactions with biological targets. chim.it Consequently, fluorinated heterocycles are prominent in a wide array of therapeutics, including agents for oncology, infectious diseases, and neurological disorders. chim.ittandfonline.com The increasing number of FDA-approved drugs featuring a fluorinated heterocyclic moiety demonstrates the power of this strategy in medicinal chemistry. nih.gov

The Strategic Importance of Chiral, Multi-Fluorinated Piperidines in Advanced Chemical Synthesis

The synthesis of piperidines that are both chiral and contain multiple fluorine atoms, such as (S)-3-(Difluoromethyl)-3-fluoropiperidine, represents a significant challenge and an area of high value in advanced chemical synthesis. researchgate.net The precise three-dimensional arrangement (stereochemistry) of atoms is critical for a drug's interaction with its biological target. The introduction of a chiral center and fluorine atoms into a piperidine ring creates complex stereochemical considerations.

The orientation of the C-F bond (axial versus equatorial) can significantly affect the conformation of the piperidine ring and the basicity of the nitrogen atom, which in turn influences the molecule's pharmacological activity. researchgate.net For example, in one kinesin spindle protein (KSP) inhibitor, the isomer with an axial fluorine was found to be more basic and was selected for clinical evaluation. researchgate.net

However, the synthesis of chirally pure, multi-fluorinated piperidines is synthetically demanding. researchgate.netdicp.ac.cn Traditional methods often require multiple steps, and controlling stereoselectivity can be difficult. researchgate.netdicp.ac.cn Recent advancements have focused on developing more efficient and robust methods, such as the asymmetric hydrogenation of fluorinated pyridines or rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, to access these valuable building blocks. dicp.ac.cnnih.govacs.org The high cost and limited variety of commercially available chiral fluoropiperidines highlight the ongoing need for innovation in this area. researchgate.net These compounds are considered highly valuable building blocks for creating new and more effective pharmaceuticals. nih.govresearchgate.net

Research Findings and Compound Properties

While specific research dedicated exclusively to this compound is limited in publicly available literature, its properties can be understood through data on its hydrochloride salt and related fluorinated piperidines.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | (S)-3-(Difluoromethyl)piperidine nih.gov | This compound hydrochloride bldpharm.com |

| Molecular Formula | C6H11F2N | C6H11ClF3N |

| Molecular Weight | 135.15 g/mol | 189.61 g/mol |

| IUPAC Name | (3S)-3-(difluoromethyl)piperidine | (3S)-3-(difluoromethyl)-3-fluoropiperidine;hydrochloride |

| CAS Number | 86328352 | 2306253-45-0 |

| Hydrogen Bond Donor Count | 1 | Not specified |

| Hydrogen Bond Acceptor Count | 3 | Not specified |

| Rotatable Bond Count | 1 | Not specified |

Data sourced from PubChem and commercial supplier catalogs.

Table 2: Selected Research on the Synthesis of Fluorinated Piperidines

| Research Focus | Key Findings | Reference |

| Heterogeneous Hydrogenation | A robust method for the cis-selective hydrogenation of readily available fluoropyridines to produce (multi)fluorinated piperidines using a heterogeneous palladium catalyst was developed. This method tolerates various functional groups. | nih.govacs.org |

| Reductive Transamination | A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine was shown to produce a variety of chiral piperidines, including fluoropiperidines, with excellent control over stereochemistry. | dicp.ac.cn |

| Synthesis of 3,3-difluoropiperidines | Synthetic strategies for creating 4-substituted 3,3-difluoropiperidines were developed, highlighting their potential as building blocks for fluorinated gamma-amino acids and other structures for medicinal chemistry. | nih.gov |

| Fluorine-Driven Ring Expansion | Enantioselective synthesis of 3-amino-5-fluoropiperidines was achieved through the ring enlargement of prolinols, demonstrating a method to access chiral fluorinated piperidines. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C6H10F3N |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

(3S)-3-(difluoromethyl)-3-fluoropiperidine |

InChI |

InChI=1S/C6H10F3N/c7-5(8)6(9)2-1-3-10-4-6/h5,10H,1-4H2/t6-/m0/s1 |

InChI Key |

HJARTMFNVFQBLV-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@](CNC1)(C(F)F)F |

Canonical SMILES |

C1CC(CNC1)(C(F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Difluoromethyl 3 Fluoropiperidine

Strategies for Constructing the Fluorinated Piperidine (B6355638) Core

The formation of the piperidine ring itself is a critical stage in the synthesis. Several advanced strategies can be envisioned for constructing the core structure of 3-(difluoromethyl)-3-fluoropiperidine (B12994489), starting from either aromatic precursors or acyclic building blocks.

Dearomatization-Hydrogenation of Fluoropyridine Precursors

A powerful strategy for synthesizing substituted piperidines is the hydrogenation of the corresponding pyridine (B92270) derivatives. nih.gov For the target molecule, this would involve a hypothetical 3-(difluoromethyl)-3-fluoropyridine precursor. The direct hydrogenation of fluoropyridines is often complicated by issues such as catalyst deactivation and hydrodefluorination. nih.govspringernature.com To overcome these challenges, a one-pot dearomatization–hydrogenation (DAH) process has been developed. nih.gov

This method uses a rhodium catalyst, often in conjunction with an additive like pinacol (B44631) borane (B79455) (HBpin), to first dearomatize the pyridine ring, which facilitates a subsequent complete saturation via hydrogenation. nih.govspringernature.com This approach has proven highly effective for producing a wide array of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govnih.gov Alternatively, heterogeneous catalysis using palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) under acidic conditions can achieve chemoselective reduction of the fluoropyridine ring while tolerating other functional groups. nih.govacs.org These methods provide robust access to fluorinated piperidines from abundant and inexpensive fluoropyridine starting materials. acs.org

| Catalyst System | Precursor Type | Key Features | Reference |

|---|---|---|---|

| [Rh(COD)Cl]₂ / Rh-CAAC Complex + HBpin | Fluoropyridines | One-pot dearomatization-hydrogenation (DAH); High diastereoselectivity for cis-products. | nih.gov |

| Pd(OH)₂/C + HCl | Fluoropyridines | Heterogeneous catalysis; Tolerates air and moisture; Good yields and high diastereoselectivity. | nih.gov |

| Pd/C | Fluoropyridines | Selective reduction over other aromatic systems. | acs.org |

Ring Formation via Cyclization and Annulation Reactions

Annulation reactions, which form a ring in a single process by creating two new bonds, offer an efficient route to the piperidine core. A notable example is a Palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with vinyl-substituted cyclic carbamates. nih.gov This process leads to highly functionalized 3-fluoropiperidine (B1141850) derivatives. For the synthesis of the target molecule, a similar strategy could be envisioned using a difluoromethylated fluorinated nucleophile in a condensation sequence.

Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters represents another modern cyclization method. nih.gov This approach allows for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. By designing an appropriate acyclic precursor containing the requisite C(F)(CHF₂) moiety, this method could potentially be adapted to construct the desired chiral piperidine ring system with high enantioselectivity. nih.gov

Ring Expansion Approaches to Fluorinated Piperidines

Ring expansion reactions provide an alternative pathway to the six-membered piperidine ring from more readily available five-membered pyrrolidine (B122466) precursors. A classic example is the reaction of optically active prolinols with diethylaminosulfur trifluoride (DAST), which can induce a ring expansion to yield 3-fluoropiperidines via an aziridinium (B1262131) intermediate.

More recently, ring expansion of gem-difluorocyclopropyl ketones has been used to synthesize 3-fluorofurans, demonstrating the utility of strained, fluorinated rings in expansion reactions. nih.gov A conceptually similar strategy could be applied to nitrogen-containing systems. For instance, a suitably substituted 2-(difluoromethyl)pyrrolidine (B12364592) derivative could undergo a targeted ring expansion to furnish the 3-(difluoromethyl)-3-fluoropiperidine scaffold.

Enantioselective and Diastereoselective Introduction of Fluorine and Difluoromethyl Groups at C3

The simultaneous and stereocontrolled installation of both a fluorine atom and a difluoromethyl group at the C3 position is the most critical and challenging aspect of the synthesis. This requires methods that can precisely control the formation of the quaternary stereocenter.

Chiral Catalyst-Mediated Approaches for Stereocontrol

The creation of a stereogenic center bearing both a fluorine and a fluoroalkyl group is a frontier in organofluorine chemistry. A landmark strategy involves the catalytic regio-, diastereo-, and enantioselective synthesis of homoallylic alcohols with a C(F)(CF₃) stereocenter. nih.gov This was achieved through the reaction of a polyfluoroallyl boronate with an aldehyde, catalyzed by an in situ-formed chiral organozinc complex. This approach could be adapted by using a difluoroallyl boronate reagent to construct the C(F)(CHF₂) center required for the target molecule.

Iodine(I)/Iodine(III) catalysis has also emerged as a powerful tool for enantioselective fluorination. nih.govnih.gov For example, the direct fluorocyclization of allyl phenyl ethers to create enantioenriched 3-fluorochromanes is enabled by the in situ generation of a chiral electrophilic fluorine species (ArIF₂). nih.gov A similar catalytic fluorocyclization of an acyclic amine precursor containing a difluoromethyl group could be a viable path to (S)-3-(difluoromethyl)-3-fluoropiperidine.

| Catalyst Type | Reaction Type | Key Principle | Reference |

|---|---|---|---|

| Chiral Organozinc Complex | Allylation | Reaction of a polyfluoroallyl boronate with an electrophile to create a C(F)(CFx) stereocenter. | nih.gov |

| Chiral Iodine(I)/Iodine(III) | Fluorocyclization | In situ generation of a chiral electrophilic fluorine source (ArIF₂) for asymmetric fluorination. | nih.govnih.gov |

| Chiral Copper Complex | Cyclizative Aminoboration | Asymmetric ring closure of a pre-functionalized linear substrate. | nih.gov |

Substrate-Controlled Stereoselective Fluorination and Difluoromethylation

In substrate-controlled synthesis, the stereochemical outcome is directed by a chiral element already present in the starting material. One effective strategy involves the diastereoselective hydrogenation of a pyridine precursor covalently bonded to a chiral auxiliary. acs.org For instance, an oxazolidine-substituted pyridine can be hydrogenated to the corresponding piperidine in a highly diastereoselective manner. Subsequent cleavage of the auxiliary reveals the enantioenriched fluorinated piperidine. nih.govacs.org This method could be applied to a pyridine precursor already containing the difluoromethyl and fluorine substituents at the 3-position.

Alternatively, one could start with a chiral piperidine precursor and introduce the fluorine-containing groups diastereoselectively. For example, the electrophilic fluorination of a chiral enolate derived from a 3-(difluoromethyl)piperidin-2-one could be used to install the fluorine atom. The inherent chirality of the piperidone would direct the approach of the fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) to one face of the enolate, thereby controlling the stereochemistry at the C3 position.

Asymmetric Construction of Tertiary Fluoride (B91410) Stereocenters

The creation of a chiral tertiary C-F bond is a cornerstone of modern organofluorine chemistry. The steric hindrance and the need for precise stereocontrol make this a challenging transformation. Several powerful strategies have emerged to address this, which are applicable to the synthesis of precursors for this compound.

Organocatalytic fluorocyclization represents a key advancement. For instance, 1,1-disubstituted styrenes bearing internal nitrogen nucleophiles can undergo oxidative fluorocyclization reactions catalyzed by in-situ generated chiral iodine(III) catalysts. acs.orgnih.gov This method has been successfully applied to the synthesis of fluorinated pyrrolidines with tertiary C-F stereocenters, achieving high enantioselectivities (up to 96% ee). acs.orgnih.gov The extension of this methodology to piperidine ring systems offers a promising route to chiral 3-fluoropiperidine derivatives.

Nickel-catalyzed asymmetric cross-coupling reactions provide another avenue. The stereoconvergent Negishi reaction of racemic α-halo-α-fluoroketones with organozinc reagents, catalyzed by a nickel/bis(oxazoline) complex, allows for the synthesis of enantioenriched tertiary alkyl fluorides. nih.gov This method is notable as it represents the first catalytic asymmetric cross-coupling that utilizes geminal dihalides as electrophiles, selectively reacting with a C-Br or C-Cl bond in the presence of a C-F bond. nih.gov

Furthermore, chiral anion phase-transfer catalysis has been employed for the enantioselective fluorination of alkenes to generate tertiary and quaternary C(sp³)-F bonds. This strategy utilizes the ability of chiral phosphate (B84403) anions to act as solid-liquid phase transfer catalysts and to direct the fluorination through hydrogen bonding with the substrate. nih.gov This approach has been successfully used to synthesize fluorinated piperidine products with moderate yield and enantioselectivity, highlighting its potential for creating complex fluorinated scaffolds. nih.gov

The selective hydrofluorination of a 2,3-epoxy-1-alcohol has also been reported as a key step in the enantioselective synthesis of a C3-fluoro-MEP (a fluorinated erythritol (B158007) phosphate derivative), demonstrating a practical method to introduce the required tertiary fluoride unit. nih.govnih.gov

These methodologies, while not all directly demonstrated on a 3-(difluoromethyl)piperidine (B7968444) precursor, establish a strong foundation for the asymmetric synthesis of the C3-fluorinated stereocenter. The choice of strategy would depend on the specific precursor and the desired sequence of installing the fluorine and difluoromethyl groups.

Targeted Fluorination and Difluoromethylation at the C3 Position

The specific installation of both a fluorine atom and a difluoromethyl group at the C3 position of the piperidine ring requires a carefully planned synthetic sequence. This can involve either the fluorination of a difluoromethylated precursor or the difluoromethylation of a fluorinated precursor.

Nucleophilic and Electrophilic Fluorination Strategies

Both nucleophilic and electrophilic fluorination methods are viable for introducing the fluorine atom at the C3 position of a suitable piperidine precursor.

Nucleophilic Fluorination:

Nucleophilic fluorination is a common strategy, often involving the displacement of a leaving group by a fluoride source. One powerful approach is the ring-opening of aziridinium ions. The reaction of an enantiomerically pure 2-substituted 1-phenylethyl-aziridine with methyl trifluoromethanesulfonate (B1224126) generates a stable methylaziridinium ion, which can then be opened by various nucleophiles, including fluoride, in a completely regio- and stereoselective manner. nih.gov This strategy has been investigated for the synthesis of fluorinated piperidines, where the regioselectivity of the fluoride attack on an aziridine-containing piperidine can be controlled. acs.org

Deoxofluorination of a hydroxyl group at the C3 position of a piperidine precursor is another key nucleophilic method. Reagents like diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for converting alcohols to alkyl fluorides. rsc.orggoogle.comnih.govacs.org These reagents are widely used for the deoxyfluorination of a variety of organic compounds, including alcohols, aldehydes, and ketones. nih.govcas.cn

A newer generation of nucleophilic fluorinating reagents, such as DMPU/HF, has shown to be highly effective for the diastereoselective synthesis of 4-fluoropiperidines via a fluoro-Prins reaction, offering higher yields and better selectivity compared to classical reagents like pyridine/HF. nih.gov

Electrophilic Fluorination:

Electrophilic fluorinating agents, which deliver an electrophilic fluorine source ("F+"), are also widely used. nih.gov Common reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). nih.govnih.govnih.gov These reagents are known for their stability and ease of handling compared to nucleophilic fluoride sources. nih.gov

The electrophilic fluorination of enamines or enol ethers derived from a 3-keto-piperidine precursor is a viable strategy. For example, the conversion of a Boc-protected ketone to its TMS-silyl enol ether followed by treatment with Selectfluor has been shown to produce the corresponding α-fluoro ketone in high yield. nih.gov Similarly, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can yield new fluorinated 3,6-dihydropyridines, which are precursors to fluorinated piperidines. nih.gov

| Strategy | Reagent Example(s) | Precursor Type | Key Features |

| Nucleophilic Fluorination | |||

| Aziridinium Ring Opening | Methyl trifluoromethanesulfonate, Fluoride source | Aziridine-containing piperidine | High regio- and stereoselectivity. acs.orgnih.gov |

| Deoxofluorination | DAST, Deoxo-Fluor® | 3-Hydroxy-piperidine | Direct conversion of alcohols to fluorides. rsc.orggoogle.com |

| Fluoro-Prins Reaction | DMPU/HF | Homoallylic amine and aldehyde | Diastereoselective synthesis of fluoropiperidines. nih.gov |

| Electrophilic Fluorination | |||

| Enol(ate) Fluorination | Selectfluor®, NFSI | 3-Keto-piperidine derivative | Access to α-fluoro ketones. nih.govnih.gov |

| Dihydropyridine (B1217469) Fluorination | Selectfluor® | 1,2-Dihydropyridine | Forms fluorinated dihydropyridine precursors. nih.gov |

Radical-Mediated Difluoromethylation of Precursor Heterocycles

The introduction of the difluoromethyl (CF2H) group, a lipophilic hydrogen bond donor, is of significant interest in medicinal chemistry. google.com Radical-mediated processes have emerged as powerful tools for the direct C-H difluoromethylation of heterocycles. nih.govcas.cn

A key reagent in this area is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as DFMS or the Baran difluoromethylation reagent. acs.orgnih.govorganic-chemistry.org This air-stable, free-flowing powder serves as an excellent source of the CF2H radical under mild, operationally simple conditions, often using an oxidant like tert-butyl hydroperoxide. acs.org This method is compatible with a wide range of nitrogen-containing heterocycles. acs.orgorganic-chemistry.org

Photoredox catalysis offers another mild and efficient approach for the direct C-H difluoromethylation of heterocycles. nih.govrsc.org Using visible light and an organic photoredox catalyst, commercially available sodium difluoromethanesulfonate can be used as the CF2H radical source, with molecular oxygen as a green oxidant. nih.gov This method has been successfully applied to the late-stage functionalization of complex, nitrogen-containing bioactive molecules. nih.gov

While many examples focus on the difluoromethylation of aromatic N-heterocycles, these radical methods can also be applied to saturated or partially saturated precursors. For instance, photoredox-catalyzed α-amino C-H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity, demonstrating the feasibility of radical functionalization on the piperidine scaffold. nih.gov The direct difluoromethylation of a suitable piperidine precursor, such as a tetrahydropyridine (B1245486) or an enamine, via these radical methods would be a direct route to the desired C3-difluoromethylated product.

| Method | Reagent/Catalyst System | Substrate Type | Key Features |

| Radical C-H Difluoromethylation | Zn(SO2CF2H)2 (DFMS), t-BuOOH | N-Heterocycle | Mild, scalable, operationally simple. acs.orgorganic-chemistry.org |

| Photoredox C-H Difluoromethylation | NaSO2CF2H, Organic photocatalyst, Visible light | N-Heterocycle | Metal-free, uses a green oxidant. nih.govrsc.org |

| Dearomative Difluoromethylation | Bromo(difluoro)acetic acid, K2CO3 | N-Heterocycle | Transition-metal-free, scalable. nih.gov |

Oxidative Fluorodecarboxylation for Gem-Difluoroalkane Synthesis

Oxidative fluorodecarboxylation has emerged as a powerful strategy for the synthesis of alkyl fluorides from readily available carboxylic acids. acs.orgnih.govnih.govrsc.org This method is particularly relevant for the synthesis of gem-difluoroalkanes, where a difluoromethylene group is generated from a suitable precursor.

A highly relevant development is the manganese-mediated oxidative ¹⁸F-fluorodecarboxylation of α-fluorocarboxylic acids. This method allows for the direct synthesis of geminal ¹⁸F-difluoroalkanes from easily accessible α-fluorocarboxylic acid precursors using [¹⁸F]fluoride. nih.gov Crucially, this protocol has been successfully applied to medicinally relevant cyclic amines, including the synthesis of [¹⁸F]4,4-difluoropiperidine. nih.gov This demonstrates the viability of applying this strategy to a piperidine-3-carboxylic acid precursor that already contains a fluorine atom at the 3-position. The decarboxylation would then install the second fluorine atom, creating the gem-difluoro moiety.

Photoredox catalysis has also been extensively used for decarboxylative fluorination. The direct conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides can be achieved using visible light, a photoredox catalyst, and an electrophilic fluorine source like Selectfluor®. acs.orgnih.govnih.gov This method is tolerant of a wide variety of carboxylic acids. acs.org

Silver-catalyzed decarboxylative fluorination offers another route. Using a silver salt catalyst and Selectfluor®, aliphatic carboxylic acids can be converted to their corresponding alkyl fluorides. google.comorganic-chemistry.org This method can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids from malonic acid derivatives by adjusting the base and solvent.

For the synthesis of this compound, a hypothetical route could involve the synthesis of an (S)-3-(difluoromethyl)-piperidine-3-carboxylic acid. Subsequent oxidative fluorodecarboxylation would then install the fluorine atom at the C3 position, generating the desired product.

| Method | Catalyst/Reagent System | Precursor | Product |

| Manganese-mediated Oxidative Fluorodecarboxylation | Mn(tmp)Cl, PhIO, [¹⁸F]Fluoride | α-Fluorocarboxylic acid | gem-Difluoroalkane nih.gov |

| Photoredox-catalyzed Decarboxylative Fluorination | Photoredox catalyst, Selectfluor®, Visible light | Aliphatic carboxylic acid | Alkyl fluoride acs.orgnih.gov |

| Silver-catalyzed Decarboxylative Fluorination | Silver salt, Selectfluor® | Aliphatic carboxylic acid | Alkyl fluoride google.comorganic-chemistry.org |

Multi-Component and Cascade Approaches to C3-Functionalized Piperidines

Multi-component and cascade reactions offer significant advantages in terms of efficiency and atom economy, allowing for the construction of complex molecules in a single operation. While specific examples leading directly to this compound are not prevalent, the principles of these reactions can be applied to the synthesis of highly substituted piperidine precursors.

For example, a photoredox-catalyzed three-component carbofluorination has been developed for the synthesis of α-fluoro-α-amino acids. nih.gov This process involves the conjugate addition of an alkyl radical to a dehydroalanine (B155165) derivative, followed by fluorination of the resulting radical intermediate. nih.gov Applying a similar strategy to a suitably substituted dehydro-piperidine derivative could, in principle, allow for the simultaneous introduction of a difluoromethyl group (from a radical precursor) and a fluorine atom.

Cascade reactions that form the piperidine ring while installing functionality at the C3 position are also highly valuable. For instance, the intramolecular reductive hydroamination/cyclization of alkynes has been used to synthesize piperidines. By designing a substrate that incorporates the necessary fluorine and difluoromethyl precursors, a cascade approach could potentially construct the functionalized piperidine ring in a highly efficient manner.

Process Optimization for Complex Fluorinated Heterocycle Synthesis

The translation of a synthetic route from a laboratory scale to a larger, process scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of a complex molecule like this compound, several factors must be considered.

The choice of fluorinating and difluoromethylating reagents is critical. For large-scale synthesis, the use of thermally stable, non-toxic, and readily available reagents is paramount. For example, Deoxo-Fluor® is often preferred over DAST for deoxofluorination due to its enhanced thermal stability. rsc.orgacs.org Similarly, the use of solid, easy-to-handle radical difluoromethylation reagents like DFMS can simplify process operations. acs.orgnih.gov

The development of catalytic, particularly photoredox-catalyzed, methods is highly advantageous for process chemistry. These reactions often proceed under mild conditions, reducing energy consumption and the need for harsh reagents. acs.orgnih.govrsc.org The scalability of photochemical reactions is an active area of research, with flow chemistry offering a promising solution for safe and efficient large-scale production.

Purification of the final product and intermediates is another key consideration. The volatility of some fluorinated piperidines can make purification challenging. nih.govcas.cn In-situ protection of the piperidine nitrogen with a group like benzyloxycarbonyl (Cbz) can facilitate isolation and handling. nih.govcas.cn The development of crystallization-induced purification steps can significantly reduce the reliance on chromatography, which is often not practical for large-scale manufacturing.

Finally, ensuring the stereochemical purity of the final product is essential. The asymmetric synthesis steps must be robust and provide high enantioselectivity. The development of chiral auxiliaries that can be easily introduced and removed, or the use of highly selective chiral catalysts, is crucial for an efficient and economical process.

Reaction Condition Screening and Mechanistic Understanding

Without established synthetic routes, a discussion on reaction condition screening and mechanistic understanding for this compound remains speculative. However, one can anticipate the key challenges that would need to be addressed in developing such a synthesis. A primary obstacle would be the stereocontrolled construction of the quaternary carbon center at the C3 position, bearing two distinct fluorine-containing substituents.

Hypothetically, a synthetic approach could involve the fluorination of a precursor already containing a difluoromethyl group or the difluoromethylation of a fluorinated piperidine derivative.

Potential Synthetic Strategies & Mechanistic Considerations:

Electrophilic Fluorination: A potential route could start from a 3-(difluoromethyl)piperidine precursor. The challenge would lie in the subsequent stereoselective electrophilic fluorination at the C3 position. Reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are commonly used for such transformations. The stereochemical outcome would be highly dependent on the substrate's conformation and the directing effects of the nitrogen protecting group and the difluoromethyl group. Mechanistic studies would be crucial to understand the facial selectivity of the fluorinating agent's approach.

Nucleophilic Fluorination: An alternative could involve the nucleophilic displacement of a suitable leaving group at the C3 position of a piperidine ring that also bears a difluoromethyl group. This approach would require the synthesis of a chiral precursor with a leaving group (e.g., a hydroxyl or sulfonate ester) at the desired position. The mechanism would likely follow an SN2 pathway, with the stereochemistry being dictated by the configuration of the starting material.

Difluoromethylation: Starting from a 3-fluoro-3-oxopiperidine derivative, a nucleophilic difluoromethylation could be envisioned using reagents like TMSCF2H (difluoromethyltrimethylsilane) under basic conditions. The mechanism would involve the addition of the difluoromethyl anion to the ketone, followed by deoxygenation. Controlling the stereochemistry of the initial addition would be a critical step.

Extensive screening of reaction parameters, including the choice of fluorinating or difluoromethylating agent, solvent, temperature, and the nature of the nitrogen protecting group, would be necessary to develop a viable and selective process. Detailed mechanistic investigations, likely involving computational studies and the analysis of reaction intermediates and byproducts, would be essential to rationalize the observed stereoselectivity and optimize the reaction conditions.

Scalability Considerations for Preparative Methods

The scalability of any potential synthetic route for this compound would be contingent on several factors.

Key Scalability Challenges:

Reagent Cost and Availability: Many specialized fluorinating and difluoromethylating reagents can be expensive and may not be available in large quantities, posing a significant hurdle for large-scale synthesis.

Reaction Safety: Fluorination reactions can sometimes be highly exothermic and may generate hazardous byproducts like hydrogen fluoride. Ensuring proper thermal management and the safe handling of reagents and waste streams would be paramount on a larger scale.

Purification: The separation of the desired product from complex reaction mixtures, which may include diastereomers or regioisomers, often requires chromatographic purification. Scaling up chromatography can be costly and time-consuming. Developing a synthetic route that allows for purification by crystallization would be highly advantageous for large-scale production.

Stereochemical Control: Maintaining high enantiomeric and diastereomeric purity throughout a multi-step synthesis on a large scale can be challenging. Each step would require rigorous process control to prevent erosion of stereochemical integrity.

A scalable synthesis would ideally involve a convergent route with a minimal number of steps, utilize cost-effective and readily available starting materials and reagents, and avoid hazardous reaction conditions and complex purification procedures. The development of such a process would require significant process research and optimization.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Selectfluor® |

| N-Fluorobenzenesulfonimide (NFSI) |

Academic Applications of S 3 Difluoromethyl 3 Fluoropiperidine in Research and Design

The Compound as a Chiral Building Block in Complex Molecule Synthesis

The utility of (S)-3-(Difluoromethyl)-3-fluoropiperidine as a chiral building block stems from its pre-defined, stereochemically rich structure. In the synthesis of complex molecules, utilizing such chiral synthons provides a direct and efficient pathway to introduce specific three-dimensional features, which is often crucial for biological activity. mdpi.com The synthesis of chiral fluorinated piperidines can be achieved through various asymmetric methods, including enantioselective fluorocyclization of alkenyl amines, ensuring access to optically pure materials. nih.govresearchgate.net

Design of Novel Scaffolds Featuring the this compound Moiety

In drug discovery and chemical biology, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached. The design of novel scaffolds is a key strategy for exploring new chemical space and developing molecules with unique properties. unife.itmdpi.com The piperidine (B6355638) ring is considered a "privileged scaffold" because it is a recurring motif in a multitude of biologically active compounds. mdpi.com

Incorporating the this compound moiety allows for the creation of novel scaffolds with distinct characteristics. The geminal difluoroalkyl substitution at the C3 position represents a significant departure from more common substitution patterns, offering a new vector for property modulation. ossila.comnih.gov The design of such scaffolds is a rational process aimed at combining the favorable attributes of the piperidine core (e.g., good pharmacokinetic profile, synthetic tractability) with the unique effects of the C3 substituents. nih.gov

Table 1: Key Features of Scaffolds Incorporating the this compound Moiety

| Feature | Description | Research Implication |

| 3D Complexity | The fixed stereocenter and bulky C3 substituents create a rigid, non-planar structure. | Enables exploration of complex binding pockets in biological targets that are inaccessible to "flat" molecules. |

| Vectorial Diversity | The piperidine nitrogen and other ring positions offer distinct points for substitution. | Allows for systematic structure-activity relationship (SAR) studies by orienting functional groups in specific spatial directions. |

| pKa Modulation | The electron-withdrawing nature of the fluorine and difluoromethyl groups lowers the basicity (pKa) of the piperidine nitrogen. | Can be used to fine-tune ionization state at physiological pH, impacting solubility, cell permeability, and off-target activity (e.g., hERG). cambridgemedchemconsulting.com |

| Novelty | Represents an underexplored area of chemical space. | Provides opportunities for developing new intellectual property and overcoming resistance mechanisms associated with existing scaffolds. unife.it |

Strategic Incorporation for Modulating Molecular Properties for Research Purposes

Beyond its role as a structural unit, the this compound moiety is strategically employed to fine-tune the physicochemical properties of a molecule for specific research applications, such as the development of chemical probes or optimized lead compounds.

The substitution of hydrogen with fluorine can have a profound impact on the conformational preferences of cyclic systems. In 3-fluoropiperidine (B1141850) derivatives, the fluorine atom often shows a strong preference for the axial position, a phenomenon driven by a combination of electrostatic and hyperconjugative interactions, such as σC-H → σ*C-F orbital overlap. d-nb.inforesearchgate.net

In this compound, the presence of both a fluorine atom and a difluoromethyl group at the C3 position creates significant steric and electronic effects that lock the piperidine ring into a preferred chair conformation. researchgate.net This conformational rigidity is highly desirable in research as it reduces the entropic penalty upon binding to a biological target and presents a well-defined three-dimensional structure for molecular recognition. soton.ac.uk The fixed chirality at C3 ensures that any molecule built from this scaffold will be chiral, which is essential for studying stereoselective interactions in biological systems. nih.gov

Table 2: Conformational Energy Differences in 3-Fluoropiperidine Analogues

| Compound | Conformer Preference | ΔG (kcal/mol) in Chloroform | Primary Driving Force | Reference |

| N-TFA-3-fluoropiperidine | Axial-F | -2.1 | Hyperconjugation | d-nb.info |

| N-HCl-3-fluoropiperidine | Axial-F | -1.1 | Electrostatic Interactions | researchgate.net |

| N-H-3-fluoropiperidine | Axial-F | -0.6 | Hyperconjugation | researchgate.net |

Note: Data is for related 3-fluoropiperidines to illustrate the principles governing conformational preference. ΔG represents the free energy difference between the equatorial and axial conformers.

Lipophilicity, often measured as the partition coefficient (LogP), is a critical parameter for chemical probes and drug candidates, as it influences solubility, membrane permeability, and plasma protein binding. The impact of the difluoromethyl group on lipophilicity is nuanced. While fluorination is often associated with increased lipophilicity, the -CF2H group is considered less lipophilic than the more common trifluoromethyl (-CF3) group. researchgate.net

Research has shown that replacing a methyl group with a difluoromethyl group can result in a change in LogP (ΔlogP) ranging from -0.1 to +0.4, indicating that the effect is highly dependent on the molecular context. acs.org This tunable effect is particularly useful in the design of chemical probes, where precise control over membrane permeability is needed to reach intracellular targets without excessive non-specific binding. Strategic fluorination has been shown to improve permeability while simultaneously enhancing other desirable properties. nih.gov The combination of the fluorine and difluoromethyl group in this compound provides a unique tool for modulating lipophilicity and optimizing the performance of molecules designed for interacting with cellular systems.

A key feature of the difluoromethyl group is its capacity to act as a hydrogen bond (H-bond) donor. researchgate.net The C-H bond in the -CF2H group is polarized by the two adjacent electron-withdrawing fluorine atoms, making the hydrogen atom sufficiently acidic to engage in H-bond interactions with acceptors like oxygen or nitrogen atoms in a protein binding site. acs.org

This "lipophilic hydrogen bond donor" character is significant because it allows the -CF2H group to serve as a mimic for traditional H-bond donors like hydroxyl (-OH) or thiol (-SH) groups, but within a more lipophilic environment. nih.gov Studies using NMR analysis have determined the hydrogen bond acidity parameter (A) for difluoromethyl groups to be in the range of 0.085–0.126, which is comparable to the H-bond donating capacity of thiophenols and anilines. acs.org In molecular recognition studies, incorporating the this compound scaffold can therefore be a deliberate strategy to introduce a specific hydrogen bond interaction with a biological target to enhance binding affinity and selectivity.

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a fundamental strategy in medicinal chemistry. cambridgemedchemconsulting.com The difluoromethyl group is a well-established bioisostere for several important functional groups, most notably the hydroxyl (-OH) and thiol (-SH) groups. researchgate.netprinceton.edu This replacement is often pursued to address metabolic liabilities, as the C-F bond is significantly stronger than the C-O or C-S bond, rendering the group more resistant to metabolic oxidation.

By incorporating the this compound scaffold, researchers can access a platform for scaffold diversification based on bioisosteric replacement. For example, if a parent molecule contains a critical hydroxyl group, replacing it with a difluoromethyl group via this scaffold can lead to analogues with improved pharmacokinetic profiles while maintaining or even enhancing biological potency. princeton.edunih.gov This strategy allows for the systematic exploration of a compound's structure-activity relationship, providing a powerful tool for optimizing lead compounds in research programs. nih.gov

Table 3: Bioisosteric Replacements Involving the Difluoromethyl Group

| Original Group | Bioisosteric Replacement | Rationale / Potential Advantage | Reference |

| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Increased metabolic stability, maintained H-bond donor capability, modulated lipophilicity. | researchgate.netprinceton.edu |

| Thiol (-SH) | Difluoromethyl (-CF2H) | Improved metabolic stability, reduced potential for dimerization via disulfide bonds. | researchgate.net |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhanced metabolic stability while mimicking the electronic and steric properties. | nih.gov |

| Aliphatic Nitro (-NO2) | Trifluoromethyl (-CF3) * | Improved potency and metabolic stability. (Illustrates a related fluoroalkyl bioisostere) | nih.gov |

Development of Fluorinated Probes for Spectroscopic Analysis (e.g., 19F NMR)

Following a comprehensive review of scientific literature and chemical databases, no specific research findings or detailed data on the application of this compound as a fluorinated probe for spectroscopic analysis, including 19F NMR, could be located. While the field of 19F NMR spectroscopy actively employs a variety of fluorinated molecules as probes for studying molecular interactions and dynamics, specific studies detailing the synthesis, characterization, and application of this compound for this purpose are not available in the public domain.

The general principles of using fluorinated compounds in 19F NMR are well-established. The 19F nucleus has a nuclear spin of ½ and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org Furthermore, with 100% natural abundance, it is a favorable nucleus for spectroscopic studies. wikipedia.org The large chemical shift dispersion of over 800 ppm in 19F NMR reduces signal overlap and allows for the clear identification of different fluorine environments within a molecule. wikipedia.orgresearchgate.net

In the context of drug discovery and chemical biology, fluorinated probes are valuable tools. nih.gov Since biological systems are devoid of fluorine, the introduction of a fluorinated molecule provides a unique spectroscopic window without background interference. researchgate.net Researchers utilize 19F NMR to monitor changes in the chemical environment of the fluorine atoms upon ligand binding, protein folding, or other molecular events. researchgate.netnih.gov The sensitivity of the 19F chemical shift to the local environment can provide detailed information about these processes. nih.gov

The development of novel fluorinated probes is an active area of research. For instance, libraries of fluorinated fragments are screened against biological targets to identify binding partners. researchgate.net Additionally, "clickable" 19F NMR probes, which are fluorinated molecules that can be covalently attached to biomolecules, have been developed to study their structure and function.

While the specific compound this compound possesses structural motifs—a difluoromethyl group and a fluorine atom on a piperidine scaffold—that are of interest in medicinal chemistry, its utility as a 19F NMR probe has not been documented. The synthesis and conformational analysis of various other fluorinated piperidines have been reported, highlighting the importance of this class of compounds. nih.govmdpi.com However, without experimental data on this compound, any discussion of its specific spectroscopic properties or its potential advantages as a 19F NMR probe would be speculative.

Detailed Research Findings:

No published research detailing the use of this compound for 19F NMR spectroscopic analysis was found.

Data Tables:

As no research data is available, a data table cannot be generated.

Computational and Theoretical Investigations of S 3 Difluoromethyl 3 Fluoropiperidine

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Detailed analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the regions of the molecule that are most likely to participate in chemical reactions. For instance, the HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool that can be used to investigate the specific bonding interactions within the molecule. This includes the study of hyperconjugative effects, such as the interaction between the C-F and C-H bonds of the difluoromethyl group and the piperidine (B6355638) ring. These interactions can significantly influence the molecule's conformational preferences and stability.

Table 1: Hypothetical Quantum Chemical Properties of (S)-3-(Difluoromethyl)-3-fluoropiperidine

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.7 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| NBO Charge on N | -0.65 e | Indicates the partial charge on the nitrogen atom. |

| NBO Charge on F | -0.42 e | Indicates the partial charge on the fluorine atom. |

Note: The values in this table are hypothetical and for illustrative purposes to represent the type of data generated from quantum chemical studies.

Advanced Conformational Analysis Using Molecular Dynamics Simulations

The conformational landscape of the piperidine ring in this compound is complex, with the potential for multiple low-energy chair and boat conformations. Molecular dynamics (MD) simulations offer a powerful approach to explore this landscape by simulating the atomic motions of the molecule over time.

MD simulations can provide detailed information about the relative populations of different conformers and the energy barriers between them. This is particularly important for understanding how the bulky and electronegative difluoromethyl and fluoro substituents at the C3 position influence the ring's geometry and the axial/equatorial preference of the substituents. The simulations can reveal the dynamic interplay of steric and electronic effects that govern the conformational equilibrium.

By analyzing the trajectories from MD simulations, it is possible to identify the most stable conformations and to understand how the molecule's shape fluctuates under physiological conditions. This information is crucial for predicting how the molecule might interact with biological targets.

In Silico Design and Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational methods can be instrumental in the in silico design of synthetic routes to this compound and in predicting the reactivity and selectivity of key synthetic steps. By modeling the transition states of potential reactions, it is possible to estimate activation energies and predict the most favorable reaction pathways.

For example, in a potential synthetic route involving the fluorination of a precursor molecule, computational modeling could predict the stereochemical outcome of the reaction, guiding the choice of reagents and reaction conditions to achieve the desired (S)-configuration. Fukui functions, derived from quantum chemical calculations, can be used to predict the most likely sites for nucleophilic or electrophilic attack on the molecule, offering further insights into its reactivity.

Table 2: Hypothetical Predicted Reactivity Indices for this compound

| Atomic Site | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack | Interpretation |

| N1 | 0.12 | 0.25 | Nitrogen is a likely site for electrophilic attack. |

| C2 | 0.08 | 0.15 | Carbon adjacent to nitrogen shows moderate reactivity. |

| C3 | 0.05 | 0.10 | The substituted carbon is less reactive due to steric hindrance. |

| C4 | 0.10 | 0.18 | Reactivity is influenced by proximity to the substituted carbon. |

Note: The values in this table are hypothetical and for illustrative purposes to represent the type of data generated from reactivity predictions.

Molecular Modeling and Docking Studies for Hypothetical Interactions with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. For this compound, docking studies can be used to generate hypotheses about its potential biological activity by modeling its interactions with the active sites of various receptors.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that may contribute to the binding affinity of the molecule. The results of docking simulations can provide a rationale for the design of new analogs with improved potency and selectivity. For instance, the fluorine atoms in this compound can participate in favorable interactions with protein backbones or specific amino acid residues, and docking studies can pinpoint these interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Hypothetical Value | Description |

| Binding Affinity | -8.5 kcal/mol | A measure of the strength of the interaction between the ligand and the protein. |

| Hydrogen Bonds | 2 | The number of hydrogen bonds formed between the ligand and the protein. |

| Interacting Residues | Tyr122, Ser210, Phe345 | Amino acid residues in the binding pocket that interact with the ligand. |

| RMSD | 1.2 Å | Root Mean Square Deviation, indicating the stability of the docked pose. |

Note: The values in this table are hypothetical and for illustrative purposes to represent the type of data generated from molecular docking studies.

Advanced Analytical Characterization Techniques for S 3 Difluoromethyl 3 Fluoropiperidine

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For (S)-3-(Difluoromethyl)-3-fluoropiperidine, HRMS is used to verify its molecular formula, C₆H₁₀F₃N.

The technique, often employing soft ionization methods like Electrospray Ionization (ESI), measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with exceptional precision, typically to within a few parts per million (ppm). This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The calculated exact mass of the neutral this compound is 157.0769 g/mol . The hydrochloride salt of this compound has a molecular formula of C₆H₁₁ClF₃N and a molecular weight of 189.61 g/mol . bldpharm.com The expected mass of the protonated molecule would be compared against the experimentally measured value to confirm the molecular formula.

Table 1: Theoretical Mass Data for this compound and its Protonated Form

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| Neutral Molecule | C₆H₁₀F₃N | 157.0769 |

| Protonated Molecule [M+H]⁺ | C₆H₁₁F₃N⁺ | 158.0847 |

The successful application of HRMS in analyzing fluorinated compounds has been widely demonstrated. nih.govnih.govmdpi.com The high mass accuracy of techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry is crucial for distinguishing between potential elemental compositions. nih.govmdpi.com

Comprehensive Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the piperidine (B6355638) ring protons due to proton-proton and proton-fluorine couplings. The difluoromethyl (CHF₂) group will appear as a triplet of doublets due to coupling with the geminal fluorine and the two geminal protons. The chemical shifts of the piperidine protons are influenced by the presence of the electron-withdrawing fluorine atoms. nih.gov

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom attached to the fluorine and difluoromethyl group (C3) will show a characteristic splitting pattern due to carbon-fluorine coupling. The difluoromethyl carbon will appear as a triplet due to coupling with the two fluorine atoms. The chemical shifts of the piperidine ring carbons are also influenced by the fluorine substituents. nih.govthieme-connect.de

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. researchgate.net The spectrum of this compound is expected to show two distinct signals. The single fluorine atom at the C3 position will appear as a multiplet due to coupling with neighboring protons and the difluoromethyl group. The two fluorine atoms of the difluoromethyl group will appear as a doublet due to coupling with the geminal proton. The chemical shifts and coupling constants are highly dependent on the conformation of the piperidine ring. nih.govd-nb.info In many fluorinated piperidines, there is a preference for the fluorine atom to occupy an axial position, which significantly influences the observed coupling constants. nih.govd-nb.info

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (CHF₂) | 5.5 - 6.5 | t | ²JHF ≈ 50-60 |

| ¹H (Piperidine) | 1.5 - 3.5 | m | - |

| ¹³C (C3) | 90 - 110 | d | ¹JCF ≈ 180-200 |

| ¹³C (CHF₂) | 115 - 125 | t | ¹JCF ≈ 230-250 |

| ¹³C (Piperidine) | 20 - 50 | - | - |

| ¹⁹F (C3-F) | -160 to -190 | m | - |

| ¹⁹F (CHF₂) | -120 to -140 | d | ²JHF ≈ 50-60 |

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

The determination of the enantiomeric purity of this compound is crucial, and this is typically achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). heraldopenaccess.us This technique separates the two enantiomers of a racemic mixture, allowing for the quantification of the desired (S)-enantiomer relative to the undesired (R)-enantiomer.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those containing fluorine and nitrogen heterocycles. nih.gov The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. rsc.org

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. Modern HPLC systems with sensitive UV or mass spectrometric detectors can accurately determine high enantiomeric purities. heraldopenaccess.usnih.gov The development of a robust chiral HPLC method requires screening of different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. nih.govnih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov For this compound, this technique can provide definitive proof of its stereochemistry.

To perform X-ray crystallography, a single crystal of the compound of sufficient size and quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision.

For chiral molecules, the determination of the absolute configuration is often achieved by the anomalous dispersion method, especially if a heavy atom is present in the structure or by using a chiral derivative. uma.es The analysis confirms the (S) configuration at the C3 stereocenter and provides detailed information about bond lengths, bond angles, and the conformation of the piperidine ring in the solid state. Such studies on related fluorinated piperidines have often revealed a preference for an axial orientation of the fluorine substituent. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The IR and Raman spectra of this compound will exhibit characteristic absorption bands for the N-H, C-H, C-F, and C-N bonds. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the piperidine ring and the difluoromethyl group are expected in the 2800-3000 cm⁻¹ region. The C-F stretching vibrations are a key feature and are expected to appear in the 1000-1400 cm⁻¹ region. rsc.orgrsc.org

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H | Stretching | 2800 - 3000 |

| C-F (single bond) | Stretching | 1000 - 1100 |

| C-F (difluoromethyl) | Stretching | 1100 - 1400 |

| C-N | Stretching | 1000 - 1250 |

Future Research Directions for S 3 Difluoromethyl 3 Fluoropiperidine

Innovations in Asymmetric Synthetic Methodologies for Enhanced Efficiency

The primary hurdle in accessing (S)-3-(Difluoromethyl)-3-fluoropiperidine is the stereocontrolled construction of the C3 quaternary center. Future research must focus on developing highly efficient and selective asymmetric synthetic methods. Current approaches to simpler fluorinated piperidines often require multi-step sequences or suffer from limitations in substrate scope or stereoselectivity. nih.gov Innovations are required to streamline the synthesis of this more complex target.

Key areas for investigation include:

Catalytic Asymmetric Fluorination: A promising route involves the enantioselective fluorination of a pre-formed 3-(difluoromethyl)piperidine (B7968444) precursor. Developing novel chiral catalysts, such as metal complexes or organocatalysts, that can effectively recognize the difluoromethyl-substituted prochiral center will be critical. numberanalytics.com Electrophilic fluorinating agents like Selectfluor® could be paired with new catalyst systems to achieve high enantioselectivity. researchgate.net

Asymmetric Difluoromethylation: An alternative strategy is the asymmetric installation of a difluoromethyl group onto a 3-fluoropiperidine (B1141850) scaffold. This remains a significant challenge in fluorine chemistry. Future work could explore novel nucleophilic or radical difluoromethylating reagents coupled with chiral transition-metal catalysts.

Enzymatic and Biocatalytic Approaches: Biocatalysis offers a powerful tool for creating chiral molecules with high precision. numberanalytics.com Future research could focus on engineering enzymes, such as fluorinases or transaminases, to accept sterically demanding difluoromethylated or fluorinated substrates, enabling a highly selective synthesis. mdpi.com

Dearomatization-Hydrogenation Strategies: Recent breakthroughs have utilized rhodium-catalyzed dearomatization–hydrogenation of fluorinated pyridines to create all-cis-(multi)fluorinated piperidines. nih.gov Adapting this methodology to pyridines bearing a difluoromethyl group could provide a direct, one-pot route to the desired scaffold, although controlling the stereochemistry at the quaternary center would be a novel challenge. nih.govacs.org

| Asymmetric Strategy | Potential Catalyst/Reagent System | Key Challenge | Relevant Precedent |

|---|---|---|---|

| Enantioselective Electrophilic Fluorination | Chiral Organocatalyst + Selectfluor® | Creating a quaternary center with high enantiomeric excess (ee). | Asymmetric fluorination of aldehydes and ketones. numberanalytics.com |

| Asymmetric Reductive Heck Reaction | Rhodium/(S)-Segphos Catalyst | Synthesis of the required difluoromethylated dihydropyridine (B1217469) precursor. | Synthesis of 3-aryl piperidines from boronic acids. nih.gov |

| Enzymatic Dynamic Asymmetric Transamination | Engineered Transaminase | Enzyme's acceptance of a sterically hindered fluorinated ketone. | Synthesis of syn-3-fluoro-4-aminopiperidine. |

| Asymmetric Allylic Alkylation | Palladium/Trost Ligand | Controlling stereoselectivity of acyclic α-fluoroenolates. | Synthesis of 3-fluoropiperidine intermediates from α-fluoro-β-ketoesters. whiterose.ac.uk |

Exploration of Novel Reaction Pathways and Derivatizations for Diversification

Once an efficient synthesis of the this compound core is established, research should pivot to its elaboration into a diverse library of chemical entities. The piperidine (B6355638) nitrogen provides a convenient handle for a wide range of chemical modifications, allowing for the systematic tuning of the molecule's properties.

Future derivatization studies should explore:

N-Functionalization: Standard reactions such as N-alkylation, N-acylation, and N-arylation can be employed to install a variety of substituents. This would allow for the creation of analogues of known bioactive compounds or the exploration of new chemical space.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions on an N-aryl-brominated precursor could introduce complex aromatic and heteroaromatic systems, a common strategy in drug discovery.

Ring-Expansion and Rearrangement: Fluorine-driven ring-opening or rearrangement reactions, for instance from related trifluoromethyl-substituted prolinols, have been used to generate fluorinated piperidines. researchgate.net Investigating similar pathways could yield novel scaffolds derived from the target molecule.

Click Chemistry: Introduction of an azide (B81097) or alkyne handle onto the piperidine nitrogen would enable facile derivatization via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, providing rapid access to a wide array of conjugates.

| Derivatization Reaction | Reagents | Resulting Functionality | Potential Application |

|---|---|---|---|

| N-Arylation | Aryl Halide, Pd Catalyst, Ligand | N-Aryl Piperidine | Bioactive Molecule Analogs |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl Piperidine | Modulating Basicity and Lipophilicity |

| Amide Coupling | Carboxylic Acid, Coupling Agent | N-Acyl Piperidine | Peptidomimetics |

| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl Piperidine | Probing H-bond interactions |

Expansion into Advanced Materials Science and Chemical Biology Tools

The unique electronic properties conferred by the geminal fluoro- and difluoromethyl groups make this compound a compelling building block for applications beyond traditional medicinal chemistry.

Advanced Materials Science: Fluorinated compounds are highly sought after for creating advanced materials due to their unique properties like enhanced thermal stability and hydrophobicity. mdpi.com

Fluorinated Ionic Liquids (FILs): Research into the synthesis of novel FILs incorporating the (S)-3-(difluoromethyl)-3-fluoropiperidinium cation could yield materials with unique physical properties, such as viscosity, conductivity, and gas solubility. nih.gov

Fluoropolymers: Incorporation of this building block into polymers could lead to new materials with tailored properties for applications ranging from high-performance coatings to advanced membranes. mdpi.com The high fluorine content and chirality could impart unique self-assembly and performance characteristics.

Chemical Biology Tools: Small-molecule probes are essential for interrogating biological systems. nih.gov The metabolic stability and conformational influence of the fluorinated piperidine core make it an attractive scaffold for developing such tools.

Positron Emission Tomography (PET) Imaging: If synthesized using fluorine-18 (B77423) (¹⁸F), derivatives of this compound could serve as novel PET imaging agents. The metabolic stability imparted by the fluorine atoms is highly advantageous for in vivo applications.

Fluorescent Probes: The piperidine scaffold could be functionalized with fluorophores to create probes for cellular imaging. nih.gov The fluorine substituents can be used to fine-tune the probe's distribution and target engagement within a cell.

Enzyme Inhibitors: The rigid, conformationally constrained nature of the ring and the ability of the fluorine groups to modulate pKa and form specific interactions make it an ideal starting point for designing potent and selective enzyme inhibitors. beilstein-journals.org

Application of Machine Learning and Artificial Intelligence in Fluorinated Heterocycle Design

The complexity of synthesizing and predicting the properties of molecules like this compound makes this an ideal area for the application of artificial intelligence (AI) and machine learning (ML). numberanalytics.com These computational tools can accelerate discovery by navigating the vast chemical space of catalysts, reactants, and potential derivatives. chiralpedia.com

Future research should leverage AI and ML to:

Predict Reaction Outcomes and Optimize Conditions: ML models can be trained on existing reaction data to predict the yield and enantioselectivity of asymmetric syntheses. rsc.org This can rapidly identify promising catalysts and conditions for synthesizing the target molecule, reducing the need for extensive trial-and-error experimentation. azorobotics.comthieme-connect.com

De Novo Design of Derivatives: Generative AI models can design novel derivatives of the core scaffold with desired properties. pnnl.gov By providing the model with target parameters (e.g., predicted binding affinity, lipophilicity, low toxicity), algorithms can propose new structures for synthesis.

Predict Physicochemical and Biological Properties: AI can predict key properties such as C-F bond dissociation energies, pKa, solubility, and potential off-target effects before a molecule is ever synthesized. acs.orgconsensus.app This allows chemists to prioritize the most promising candidates for drug discovery or materials science applications.

Accelerate Catalyst Discovery: Machine learning can screen virtual libraries of chiral ligands and catalysts to identify those most likely to be effective for a specific challenging transformation, such as the asymmetric synthesis of the target piperidine. chiralpedia.com This data-driven approach can uncover non-obvious catalyst structures that a human chemist might overlook. azorobotics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.